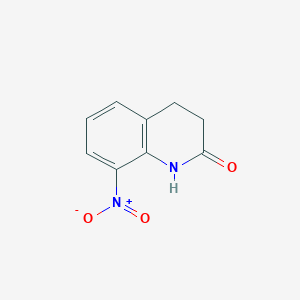

8-Nitro-3,4-dihydroquinolin-2(1H)-one

Overview

Description

8-Nitro-3,4-dihydroquinolin-2(1H)-one, also known as NQO1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a quinone reductase inhibitor that has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

Antibacterial Properties

The synthesis and investigation of new 8-nitrofluoroquinolone derivatives, which include 8-nitro-3,4-dihydroquinolin-2(1H)-one, have shown promising antibacterial properties. These compounds, especially derivatives like the p-toluidine, p-chloroaniline, and aniline, demonstrated good activity against S. aureus, indicating their potential in developing new antibacterial agents (Al-Hiari et al., 2007).

Platelet Aggregation Inhibitory Effects

A series of 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones, including variations of 8-nitro-3,4-dihydroquinolin-2(1H)-one, were found to exhibit selective inhibitory activity against platelet aggregation. Among these, one derivative in particular showed potent inhibitory activity and high selectivity, suggesting its potential application in cardiovascular medicine (Iyobe et al., 2001).

Antiparasitic Activity

Research on the antiparasitic 8-nitroquinolin-2(1H)-one pharmacophore has led to the synthesis of derivatives with significant activity against Leishmania infantum and Trypanosoma brucei brucei. The study highlighted the importance of intramolecular hydrogen bonds in determining the antileishmanial activity of these compounds. A specific compound from this study demonstrated both antileishmanial and antitrypanosomal activity with low cytotoxicity, positioning it as a promising candidate for further antiparasitic drug development (Pedron et al., 2018).

NMR Spectroscopic Studies

Studies on 1H and 13C NMR spectra of 8-hydroxyquinoline and its derivatives, including nitro-substituted analogues, contribute to a deeper understanding of the chemical properties and behavior of these compounds. The study helped correlate chemical shifts with charge densities on hydrogen and carbon atoms, providing insights valuable for chemical synthesis and drug design (Kidrič et al., 1981).

Chemical and Synthesis Research

Various studies have explored the synthesis and reactions of 8-nitro-3,4-dihydroquinolin-2(1H)-one derivatives, contributing significantly to the field of organic chemistry and medicinal chemistry. These include research into novel synthetic routes, chemical conversions, and the exploration of reaction mechanisms (Yan et al., 2004), (Luque-Agudo et al., 2018).

Photolysis and Photoinduced Reactions

The study of photolysis products of substituted dihydroquinolines, including nitro-substituted derivatives, provides valuable data for understanding the photostability and photochemical behavior of these compounds. This research is particularly relevant for the development of light-sensitive drugs and chemicals (Nekipelova et al., 2001).

properties

IUPAC Name |

8-nitro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-3H,4-5H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVAGXABCLECJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitro-3,4-dihydroquinolin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[2-[(2-chloroacetyl)amino]-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B3042636.png)

![4-Chlorobenzyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042637.png)

![N1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-4-methylaniline](/img/structure/B3042642.png)

![(E)-N-(4-tert-butylphenyl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B3042643.png)

![Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B3042644.png)

![5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042645.png)

![4-(tert-butyl)phenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042646.png)

![4-cyclohexylphenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042647.png)

![5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042649.png)

![4-(trifluoromethyl)phenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042650.png)

![2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one](/img/structure/B3042652.png)

![Ethyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B3042653.png)